1-Pyridin-2-ylmethyl-piperazine hydrochloride

Overview

Description

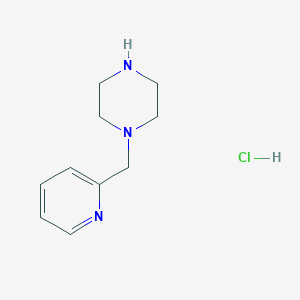

1-Pyridin-2-ylmethyl-piperazine hydrochloride is a chemical compound with the molecular formula C10H15N3•HCl and a molecular weight of 213.71 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound consists of a piperazine ring substituted with a pyridin-2-ylmethyl group, and it is typically available as a hydrochloride salt to enhance its solubility in water.

Preparation Methods

The synthesis of 1-Pyridin-2-ylmethyl-piperazine hydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used to synthesize piperazine derivatives . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-Pyridin-2-ylmethyl-piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperazine derivatives with different substituents .

Scientific Research Applications

1-Pyridin-2-ylmethyl-piperazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders . In industry, it is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in the downstream signaling cascades . This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders .

Comparison with Similar Compounds

1-Pyridin-2-ylmethyl-piperazine hydrochloride can be compared with other similar compounds, such as 1-(4-cyano-benzyl)-piperazine and 1-(3-pyridinylmethyl)piperazine hydrochloride . These compounds share a similar piperazine core structure but differ in their substituents, which can influence their chemical properties and biological activities .

Biological Activity

1-Pyridin-2-ylmethyl-piperazine hydrochloride, a piperazine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.

This compound has a molecular formula of and a molecular weight of 213.71 g/mol. The compound features a piperazine ring substituted with a pyridine moiety, which enhances its reactivity and biological activity. The synthesis typically involves cyclization reactions using 1,2-diamine derivatives and sulfonium salts, resulting in the formation of the desired piperazine structure .

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders. The compound acts as a ligand that modulates receptor activity, influencing cellular signaling pathways critical for neuropharmacology.

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Pyridin-2-ylmethyl-piperazine | FaDu | 5.0 | Apoptosis induction |

| Bleomycin | FaDu | 10.0 | DNA damage |

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .

Study on Neurotransmitter Receptor Binding

A study investigated the binding affinity of this compound to serotonin receptors. The results indicated that the compound exhibited high affinity for the 5-HT_1A receptor subtype, suggesting its potential use in treating anxiety and depression.

Anticancer Activity Evaluation

In another study focusing on anticancer properties, researchers synthesized various piperazine derivatives and tested their effects on cancer cell proliferation. The findings revealed that compounds with structural similarities to this compound demonstrated significant inhibition of cell growth in several cancer types .

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;/h1-4,11H,5-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVJPFLFHOIGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.